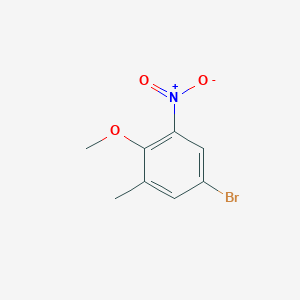

4-Bromo-2-methyl-6-nitroanisole

Description

Significance of Anisole (B1667542) Derivatives in Organic Synthesis and Chemical Research

Anisole and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. flavorfrenzy.comxchemi.comwikipedia.org The methoxy (B1213986) group is an ortho, para-directing group, meaning it guides new chemical groups to attach to the carbon atoms immediately adjacent to it or directly opposite it on the benzene (B151609) ring. flavorfrenzy.comwikipedia.org This directing effect, coupled with the methoxy group's ability to increase the electron density of the aromatic ring, makes anisole more reactive than benzene towards electrophilic aromatic substitution reactions. xchemi.comwikipedia.org

This enhanced reactivity is harnessed in numerous synthetic applications. Anisole derivatives are key intermediates in the production of fragrances, pharmaceuticals, and dyes. flavorfrenzy.comfiveable.me For instance, they are used in the synthesis of some antihistamines, painkillers, and anti-inflammatory drugs. nbinno.com In the realm of materials science, anisole derivatives are being explored for their potential in creating novel polymers and other advanced materials. The versatility of anisole chemistry allows for the precise tuning of a molecule's electronic and steric properties, a crucial aspect of modern chemical research and development. chemicalbook.com

Overview of Halogenated and Nitrated Aromatic Systems

The introduction of halogen atoms (such as bromine) and nitro groups (-NO2) onto an aromatic ring profoundly alters its chemical behavior. Halogenation and nitration are classic examples of electrophilic aromatic substitution, a fundamental reaction type in organic chemistry. libretexts.orgmasterorganicchemistry.com

Halogenated Aromatic Compounds: The presence of a halogen atom on an aromatic ring has a dual electronic effect. While halogens are deactivating due to their inductive electron-withdrawing nature, they are also ortho, para-directing because of their ability to donate electron density through resonance. This seemingly contradictory behavior allows for controlled, regioselective synthesis of polysubstituted aromatic compounds. Brominated aromatics, in particular, are highly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful tools for forming new carbon-carbon bonds.

Nitrated Aromatic Compounds: The nitro group is a strong electron-withdrawing group, both by induction and resonance. This makes the aromatic ring significantly less reactive towards further electrophilic substitution and directs incoming groups to the meta position. ncert.nic.incbseacademic.nic.in The powerful deactivating nature of the nitro group is a key feature in controlling the reactivity of aromatic systems. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group (-NH2), providing a gateway to a wide range of other functionalities and molecular architectures. This transformation is a cornerstone of many industrial and laboratory syntheses. mdpi.com

Positioning of 4-Bromo-2-methyl-6-nitroanisole within Current Research Paradigms

This compound is a polysubstituted aromatic compound that embodies the principles of both halogenation and nitration of an activated anisole ring. The specific arrangement of the bromo, methyl, and nitro groups on the anisole framework makes it a molecule of interest in contemporary chemical research.

This particular substitution pattern makes this compound a potentially valuable intermediate in the synthesis of complex target molecules, such as pharmaceuticals or materials with specific electronic or optical properties. For example, similar structures, like 4-bromo-2-methyl-6-nitroaniline, are utilized in the design and synthesis of inhibitors for enzymes like CK2 and in the development of novel therapeutic agents. thermofisher.com The study of such molecules contributes to a deeper understanding of structure-activity relationships and the rational design of new chemical entities.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H8BrNO3 | 246.06 | 1375069-27-4 |

| Anisole | C7H8O | 108.14 | 100-66-3 |

| 4-Bromo-2-nitroanisole | C7H6BrNO3 | 232.03 | 33696-00-3 |

| 2-Bromo-4-nitroanisole | C7H6BrNO3 | 232.03 | 5197-28-4 |

| 4-Bromo-2-methyl-6-nitroaniline | C7H7BrN2O2 | 231.05 | 77811-44-0 |

| 4-Bromo-2-nitrobenzoic acid | C7H4BrNO4 | 249.02 | 99277-71-1 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHDLQVHXMFPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743006 | |

| Record name | 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-27-4 | |

| Record name | Benzene, 5-bromo-2-methoxy-1-methyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Methyl 6 Nitroanisole and Its Precursors

Strategies for Regioselective Bromination of Substituted Anisoles

The introduction of a bromine atom onto an anisole (B1667542) ring is a key step in the synthesis of bromoanisole derivatives. The methoxy (B1213986) group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. Consequently, the electrophilic aromatic bromination of anisole is a common method for producing aryl bromides, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov

In the case of unsubstituted anisole, electrophilic bromination with reagents like N-Bromosuccinimide (NBS) in acetonitrile has been shown to be highly para-selective, affording 1-bromo-4-methoxybenzene in high yield with no detectable ortho-isomer. nih.gov This high regioselectivity is attributed to the electronic and steric properties of the methoxy group. nih.govresearchgate.net Should the para position be occupied, bromination will then occur at an ortho position. nih.gov

Various reagent systems have been developed to enhance regioselectivity in the bromination of activated aromatic rings. These include tetraalkylammonium tribromides, zeolites, and N-bromosuccinimide on silica gel. nih.gov A highly regioselective bromination of activated aromatic compounds has also been achieved using N-bromosuccinimide in the presence of tetrabutylammonium bromide. organic-chemistry.org Furthermore, mandelic acid has been demonstrated to catalyze a highly regioselective aromatic bromination using NBS under aqueous conditions at room temperature. organic-chemistry.org

Table 1: Comparison of Bromination Reagents for Aromatic Compounds This table is interactive. You can sort and filter the data.

| Reagent System | Substrate Type | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) in Acetonitrile | Methoxybenzenes | High para-selectivity | nih.gov |

| Tetraalkylammonium tribromides | Phenols | High para-selectivity | nih.gov |

| LDH-CO₃²⁻-Br₃⁻ | Aromatic Compounds | para-selective | nih.gov |

| N-Bromosuccinimide (NBS)/Silica Gel | Aromatic Compounds | Regioselective | nih.gov |

| N-Bromosuccinimide (NBS)/Mandelic Acid | Aromatic Compounds | Highly regioselective | organic-chemistry.org |

Approaches to Controlled Nitration of Methylanisole Derivatives

The nitration of anisole and its derivatives is a classic example of electrophilic aromatic substitution. The reaction typically employs a nitrating mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile. tiwariacademy.com The activating methoxy group directs the incoming nitro group to the ortho and para positions. tiwariacademy.com

For a precursor such as 4-bromo-2-methylanisole, the regiochemical outcome of nitration is governed by the combined directing effects of the methoxy, methyl, and bromo substituents. The methoxy group is the most powerful activating group, strongly directing substitution to its ortho (C6) and para (C4, blocked) positions. The methyl group is also an ortho, para-director, while the bromine atom is a deactivating ortho, para-director. In this case, the directing power of the methoxy group dominates, leading to preferential nitration at the C6 position, which is the desired outcome for the synthesis of 4-bromo-2-methyl-6-nitroanisole.

Modern methods offer milder and more controlled approaches to nitration. For instance, a versatile N-nitropyrazole nitrating reagent has been developed that acts as a controllable source of the nitronium ion, enabling the nitration of a wide range of arenes under mild conditions with good functional group tolerance. nih.gov

Ipso nitration is an electrophilic substitution reaction in which a nitro group displaces a substituent other than hydrogen on the aromatic ring. nih.govunacademy.com This pathway can be significant in the nitration of substituted anisoles. The term was first coined during investigations into the nitration of chloroanisole. unacademy.com

In the nitration of methylanisoles, such as p-methylanisole, attack by the nitronium ion can occur at the methyl-substituted carbon (the ipso position). rsc.org This leads to the formation of an ipso-Wheland intermediate. rsc.org This intermediate can then undergo further reactions; for example, the nitration of p-methylanisole can yield 4-methyl-2-nitrophenol as a significant product, resulting from the attack of water on the ipso intermediate followed by the loss of the methoxy group. rsc.org The efficiency of ipso nitration is highly dependent on the nature of the substituent, with groups like carboxyl (-COOH) being excellent leaving groups. nih.gov

Reaction conditions can have a profound impact on the regioselectivity of nitration. In the quantitative mononitration of anisole, the ratio of ortho to para products is sensitive to the acidity of the medium. rsc.org As the concentration of aqueous sulfuric acid is increased from 54% to 82%, the o:p ratio for anisole nitration varies from 1.8 to 0.7. rsc.org This is thought to be due to a competition between different reactive intermediates formed in the reaction mixture. rsc.org

For the nitration of cresols (methylphenols), it has been observed that the ratio of para to ortho nitrocresol products can be influenced by using low concentrations of nitric acid and maintaining low reaction temperatures. core.ac.uk For more complex substituted anisoles, dinitration using N-nitropyrazole reagents typically occurs at the para- and the less sterically hindered ortho-positions relative to the activating alkoxy group. nih.gov

Table 2: Effect of H₂SO₄ Concentration on Anisole Nitration Regioselectivity This table is interactive. You can sort and filter the data.

| H₂SO₄ Concentration (%) | Ortho:Para Product Ratio | Reference |

|---|---|---|

| 54 | 1.8 | rsc.org |

| 82 | 0.7 | rsc.org |

Methylation of Substituted Phenols to Anisole Scaffolds

The conversion of a phenolic hydroxyl group to a methoxy group is a fundamental transformation for preparing anisole derivatives. This O-methylation can be achieved through various synthetic methods, often competing with C-alkylation (methylation on the aromatic ring).

A widely used and environmentally favorable method involves dimethyl carbonate (DMC) as the methylating agent. mdma.ch The methylation of phenols with DMC can be conducted under mild temperature and pressure conditions, often catalyzed by a base such as potassium carbonate in conjunction with a phase transfer catalyst (PTC). mdma.ch This system can provide excellent yields (95-99%) and selectivity for the desired O-methylated product. mdma.ch Other established methods include the use of hazardous reagents like methyl halides or dimethyl sulfate. mdma.ch A milder laboratory-scale procedure utilizes iodomethane in the presence of sodium bis(trimethylsilyl)amide at room temperature. semanticscholar.org

Vapor-phase methylation of phenols over solid acid catalysts is also employed, particularly in industrial settings. google.com However, these conditions can lead to a mixture of products, including anisole, cresols, and xylenols, with the product distribution being highly dependent on the specific catalyst and reaction conditions used. google.com

Table 3: Selected Methods for the Methylation of Phenols This table is interactive. You can sort and filter the data.

| Methylating Agent | Catalyst/Conditions | Yield | Characteristics | Reference |

|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | K₂CO₃ / Phase Transfer Catalyst | 95-99% | Environmentally benign, mild conditions | mdma.ch |

| Iodomethane | Sodium bis(trimethylsilyl)amide | - | Mild, room temperature reaction | semanticscholar.org |

| Methanol | Solid Acid Catalysts (e.g., Alumina) | Variable | Vapor phase, can produce mixtures | google.com |

Multi-step Synthetic Sequences Incorporating Aromatic Functionalization

A logical synthetic pathway could start from 2-methylphenol (o-cresol) or 2-methylanisole.

Route Starting from 2-Methylphenol:

Bromination: The hydroxyl group of o-cresol is a strong ortho, para-director. Bromination would yield a mixture of isomers, primarily 4-bromo-2-methylphenol and 6-bromo-2-methylphenol. After separation, the 4-bromo isomer is taken forward.

Nitration: The hydroxyl and methyl groups of 4-bromo-2-methylphenol would direct the incoming nitro group to the C6 position.

Methylation: The final step would be the methylation of the phenolic hydroxyl group of 4-bromo-2-methyl-6-nitrophenol to yield the target compound.

Route Starting from 2-Methylanisole:

Bromination: The strong para-directing influence of the methoxy group in 2-methylanisole would favor the formation of 4-bromo-2-methylanisole.

Nitration: As discussed previously, the powerful directing effect of the methoxy group would selectively guide the nitro group to the C6 position, yielding this compound.

The order of these steps is crucial. For instance, attempting a Friedel-Crafts alkylation on a strongly deactivated ring, such as a nitro-substituted one, is often unsuccessful. libretexts.org The syntheses of related compounds, such as 4-bromo-2-nitrotoluene, often employ sequences involving nitration of a substituted toluene, followed by diazotization and a Sandmeyer reaction to introduce the bromine atom. mdpi.comchemicalbook.com These established sequences highlight the strategic considerations required for synthesizing complex substituted aromatics.

Comparative Analysis of Synthetic Routes for Related Bromonitroanisoles

The synthetic strategy for this compound can be better understood by comparing it with the syntheses of structurally related bromonitroanisoles.

4-Bromo-2-nitroanisole: The synthesis of this isomer is relatively straightforward. The strong ortho, para-directing methoxy group facilitates the introduction of the nitro and bromo groups. For example, the nitration of p-bromoanisole or p-chloroanisole places the nitro group at the C2 position. acs.org The activating methoxy group ensures high reactivity towards electrophiles at the positions ortho to it.

4-Bromo-3-nitroanisole: The synthesis of this isomer is more challenging via direct electrophilic substitution because it requires placing a nitro group meta to the strongly ortho, para-directing methoxy group. Direct nitration of p-bromoanisole would not yield the 3-nitro product in significant amounts. Therefore, its synthesis often relies on alternative strategies, such as a Sandmeyer reaction starting from a suitably substituted nitroaniline, to control the regiochemistry. chemicalbook.com One reported route begins with the diazotization of a nitroaniline, which is then converted to the bromo derivative using copper(I) bromide. chemicalbook.com

The synthesis of the target compound, This compound , leverages the synergistic directing effects of the substituents. Starting with 4-bromo-2-methylanisole, the C6 position is doubly activated by the ortho-directing methoxy group and the ortho-directing methyl group, making the final nitration step highly regioselective. This contrasts sharply with the synthesis of the 3-nitro isomer, where the directing effects of the substituents are antagonistic to the desired substitution pattern.

Table 4: Comparison of Synthetic Approaches for Bromonitroanisole Isomers This table is interactive. You can sort and filter the data.

| Compound | Plausible Precursor | Key Transformation | Regiochemical Control | Reference |

|---|---|---|---|---|

| 4-Bromo-2-nitroanisole | p-Bromoanisole | Electrophilic Nitration | Ortho, para-directing -OCH₃ group | acs.org |

| 4-Bromo-3-nitroanisole | Substituted Nitroaniline | Diazotization / Sandmeyer Reaction | Positional control via multi-step sequence | chemicalbook.com |

| This compound | 4-Bromo-2-methylanisole | Electrophilic Nitration | Synergistic ortho, para-directing effects of -OCH₃ and -CH₃ groups | - |

Advanced Reaction Mechanisms and Reactivity of 4 Bromo 2 Methyl 6 Nitroanisole

Electrophilic Aromatic Substitution Pathways and Directing Group Effects

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the nature of the substituents already present. wikipedia.orgmasterorganicchemistry.com

Influence of Methoxy (B1213986), Nitro, and Bromo Substituents on Ring Activation and Deactivation

The substituents on the 4-Bromo-2-methyl-6-nitroanisole ring exhibit distinct electronic effects that either activate or deactivate the aromatic ring towards electrophilic attack.

Methoxy Group (-OCH3): The methoxy group is a potent activating group. libretexts.org The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density of the ring. libretexts.orgpressbooks.pub This enhanced electron density, particularly at the ortho and para positions, makes the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orglibretexts.org

Nitro Group (-NO2): In stark contrast, the nitro group is a strong deactivating group. pressbooks.pubassets-servd.host The nitrogen atom, bonded to two highly electronegative oxygen atoms, withdraws electron density from the aromatic ring through both inductive and resonance effects. assets-servd.hostlibretexts.org This withdrawal of electrons significantly reduces the ring's nucleophilicity, making it much less susceptible to electrophilic attack. wikipedia.orgassets-servd.host Deactivating groups generally direct incoming electrophiles to the meta position. pressbooks.pub

Bromo Substituent (-Br): Halogens like bromine are a unique class of substituents. They are considered deactivating groups due to their electronegativity, which withdraws electron density from the ring inductively. libretexts.org However, they are ortho, para-directing because their lone pairs can be donated to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at these positions. libretexts.org

Steric Hindrance and Electronic Effects in Ortho-Substituted Anisoles

The presence of substituents at the ortho positions relative to the methoxy group introduces steric hindrance, which can significantly impact the molecule's reactivity and the regioselectivity of reactions. wikipedia.orgyoutube.com In this compound, both the methyl and nitro groups are ortho to the methoxy group.

This ortho substitution can lead to a phenomenon known as the "ortho effect," where steric clashes force a group, such as a nitro group, to twist out of the plane of the benzene ring. wikipedia.orgchemzipper.comstackexchange.com This disruption of coplanarity can inhibit resonance interaction between the substituent and the aromatic ring. wikipedia.orgyoutube.com For instance, steric hindrance from the adjacent methyl group can cause the nitro group to rotate, potentially altering its electron-withdrawing capacity. nih.gov

Furthermore, the bulky groups at the ortho positions can sterically shield the adjacent ring positions from attack by an incoming electrophile, favoring substitution at less hindered sites. assets-servd.host In the context of electrophilic aromatic substitution on this compound, the combined electronic deactivation and steric hindrance make further substitution on the ring challenging and would require harsh reaction conditions.

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

While the electron-rich aromatic ring is generally susceptible to electrophilic attack, aryl halides bearing strongly electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.org

Replacement by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

In this compound, the presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom activates the ring for nucleophilic attack. libretexts.orgnih.gov This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. The electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

Common nucleophiles that can displace the bromine atom include:

Amines: Reaction with amines would lead to the formation of the corresponding N-substituted aniline (B41778) derivatives.

Thiols: Thiols can react to form aryl thioethers.

Alkoxides: Alkoxides can substitute the bromine to yield the corresponding aryl ether.

The general mechanism for this substitution involves the addition of the nucleophile to the carbon atom bearing the bromine, followed by the elimination of the bromide ion, restoring the aromaticity of the ring. libretexts.org The rate of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Reductive Transformations of the Nitro Group to Amine Derivatives

The reduction of a nitro group to an amino group is a synthetically valuable transformation in organic chemistry, providing a route to aromatic amines. wikipedia.orgsci-hub.st

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. wikipedia.orgsci-hub.st This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, in the presence of hydrogen gas. wikipedia.org

The reaction begins with the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface. The hydrogen molecule dissociates into hydrogen atoms on the catalyst. These reactive hydrogen species are then transferred to the nitro group in a stepwise manner, leading to the formation of the corresponding aniline, in this case, 4-Bromo-2-methyl-6-aminoanisole. This transformation is highly efficient and often proceeds with high yield under relatively mild conditions. organic-chemistry.org

Chemical Reduction Methodologies (e.g., Tin(II) Chloride/Hydrochloric Acid)

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a route to valuable aniline derivatives. For a polysubstituted compound like this compound, chemoselective reduction of the nitro group in the presence of a reducible aryl bromide is crucial. One of the classic and effective methods for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). acsgcipr.org

The reduction proceeds through several intermediates, starting with the formation of a nitrosobenzene (B162901) derivative, followed by a phenylhydroxylamine, and finally the aniline product. sarthaks.com The general pathway is as follows:

Step 1: Formation of Nitroso Intermediate R-NO₂ + 2[H] → R-NO + H₂O

Step 2: Formation of Hydroxylamine Intermediate R-NO + 2[H] → R-NHOH

Step 3: Formation of Amine R-NHOH + 2[H] → R-NH₂ + H₂O

While catalytic hydrogenation is a common alternative, the tin(II) chloride method is often preferred for its compatibility with other functional groups that might be sensitive to hydrogenation catalysts. acsgcipr.org This makes it a suitable choice for the reduction of this compound to 4-bromo-2-methyl-6-aminoanisole, preserving the aryl bromide functionality for subsequent reactions like cross-coupling. After the reduction, the reaction mixture is typically made basic to neutralize the acid and liberate the free aniline from its hydrochloride salt. sarthaks.com

Oxidative Transformations of the Methoxy Group

The methoxy group (-OCH₃) in anisole (B1667542) and its derivatives can undergo oxidative transformation, most notably O-demethylation, which involves the removal of the methyl group to yield a phenol. wikipedia.org This process can be achieved through various chemical and enzymatic methods.

Enzymatic O-demethylation is often mediated by cytochrome P-450 monooxygenases. oup.comnih.gov Studies on various substituted anisoles have suggested that this enzymatic process likely proceeds through an initial hydrogen abstraction from the methyl group by an iron-bound "oxenoid" intermediate of the enzyme. oup.com This is supported by kinetic isotope effect studies. For instance, the O-demethylation of p-methoxy-d₃-anisole by rabbit liver microsomes showed a significant intramolecular kinetic isotope effect. oup.com

Chemically, the demethylation of aryl methyl ethers can be challenging and often requires harsh conditions. wikipedia.org However, various reagents have been developed to effect this transformation. For example, a rhodium(I)-catalyzed demethylation-cyclization sequence has been reported for o-anisole-substituted ynamides, where a silver salt acts synergistically with the rhodium catalyst to facilitate the key demethylation step. acs.org Other Lewis acids can also be employed to demethylate methyl ethers, though their effectiveness can vary. acs.org The oxidative cleavage of the O-CH₃ bond can also be induced electrochemically. acs.org

For this compound, the strong electron-withdrawing effect of the nitro group and the steric hindrance from the adjacent methyl and bromo substituents would influence the susceptibility of the methoxy group to oxidative cleavage.

Radical Reactions and Bond Dissociation Energies (BDE)

The stability of the O-CH₃ bond is a critical factor in the reactivity of anisole derivatives, particularly in radical reactions. The bond dissociation enthalpy (BDE) is the standard measure of the energy required to homolytically cleave a bond.

Theoretical studies using methods like the Gaussian-4 (G4) have been employed to calculate the O-CH₃ BDEs for a wide range of substituted anisoles. nih.govacs.org These studies have revealed that the BDE can vary significantly depending on the nature and position of the substituents on the aromatic ring, with values ranging from approximately 50 to 75 kcal/mol. nih.govacs.org

Substituents influence the BDE by affecting the stability of the resulting phenoxyl radical. The general trend is that electron-donating groups (EDGs) and bulky alkyl groups tend to destabilize the O-CH₃ bond (lower BDE), while electron-withdrawing groups (EWGs) have the opposite effect, strengthening the bond (higher BDE). nih.govresearchgate.netacs.org For instance, a 2,6-di-tert-butyl substituted anisole has a significantly lower O-CH₃ BDE compared to anisole itself, due to steric strain relief upon bond cleavage. nih.gov

Table 1: Calculated O-CH₃ Bond Dissociation Enthalpies (BDEs) for Selected Substituted Anisoles

| Compound | Substituent(s) | BDE (O-CH₃) (kcal/mol) |

| Anisole | H | 67.5 |

| 4-Nitroanisole | 4-NO₂ | 71.1 |

| 4-Cyanoanisole | 4-CN | 70.6 |

| 4-Chloroanisole | 4-Cl | 68.1 |

| 4-Methylanisole | 4-CH₃ | 66.2 |

| 4-Methoxyanisole | 4-OCH₃ | 64.9 |

| 2,6-Dimethylanisole | 2,6-(CH₃)₂ | 58.5 |

| 2,6-Di-tert-butylanisole | 2,6-(t-Bu)₂ | 50.1 |

Data sourced from theoretical calculations using the G4 method. nih.govacs.org

The electronic effects of substituents on the O-CH₃ BDE can be quantified by correlating the BDE values with Hammett (σ) and Brown-Okamoto (σ⁺) constants. wikipedia.orglibretexts.org These constants describe the electron-donating or electron-withdrawing ability of a substituent.

Theoretical studies have shown a linear correlation between the O-CH₃ BDEs of para-substituted anisoles and their corresponding σ⁺ constants. researchgate.netresearchgate.net The better correlation with σ⁺ compared to σ indicates that direct resonance (conjugation) effects between the substituent and the radical center play a significant role in stabilizing the resulting phenoxyl radical. researchgate.netacs.org For meta-substituted anisoles, the correlation with Hammett σ constants is less satisfactory, suggesting that other factors may be at play. researchgate.net The slope of the Hammett plot, known as the reaction constant (ρ), provides a measure of the sensitivity of the reaction (in this case, bond cleavage) to substituent effects. ustc.edu.cn

Table 2: Hammett (σp) and Brown (σp⁺) Constants for Selected Substituents

| Substituent | σp | σp⁺ |

| -NO₂ | 0.78 | 0.79 |

| -CN | 0.66 | 0.66 |

| -Cl | 0.23 | 0.11 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.31 |

| -OCH₃ | -0.27 | -0.78 |

Data represents commonly accepted values for these constants. wikipedia.org

The stability of the radical formed upon O-CH₃ bond cleavage is a key determinant of the bond dissociation enthalpy. Radicals are generally considered electron-deficient species, and their stability is influenced by substituent effects in a manner similar to carbocations. youtube.com

Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) in this compound are strong EWGs. While EWGs generally stabilize the parent anisole molecule, they destabilize the electron-deficient phenoxyl radical formed upon homolysis. This leads to a stronger O-CH₃ bond and a higher BDE. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups are EDGs. They can stabilize the resulting phenoxyl radical through resonance or hyperconjugation, thereby weakening the O-CH₃ bond and lowering the BDE. nih.govyoutube.com Changes in electron density on the aromatic ring can alter the reaction pathway following one-electron oxidation. nih.govethz.ch

In this compound, the presence of the strongly electron-withdrawing nitro group would be the dominant electronic factor, leading to a relatively high O-CH₃ bond dissociation enthalpy compared to unsubstituted anisole. The methyl group (an EDG) and the bromine atom (an EWG by induction, but a weak EDG by resonance) would have secondary effects.

Cross-Coupling Reactions Utilizing the Aryl Bromide

The aryl bromide functionality in this compound is a versatile handle for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions. The presence of other substituents on the ring can influence the reactivity of the C-Br bond.

Prominent cross-coupling reactions applicable to aryl bromides include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org It is widely used for the synthesis of biaryl compounds. The reaction is generally tolerant of a wide range of functional groups, and protocols have been developed for coupling aryl bromides, even those bearing nitro groups. nih.govresearchgate.netresearchgate.net

Heck-Mizoroki Reaction: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netresearchgate.netorganic-chemistry.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving good yields, especially with electron-rich or sterically hindered aryl bromides. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. rug.nlname-reaction.com It is a powerful method for synthesizing arylamines. The reaction is compatible with a variety of functional groups on both the aryl halide and the amine, including nitro groups and ethers. libretexts.orgacs.orgnih.gov

For this compound, the electron-withdrawing nitro group would activate the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycles of these reactions. This electronic activation can facilitate the coupling process. However, the steric hindrance from the ortho-methyl group might necessitate the use of specific bulky phosphine (B1218219) ligands on the palladium catalyst to achieve high efficiency.

Table 3: Examples of Cross-Coupling Reactions with Substituted Aryl Bromides

| Reaction | Aryl Bromide | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki Coupling | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, aq. EtOH | Biaryl |

| Heck Reaction | 4-Bromoanisole | Butyl acrylate | NiCl₂(pz)₃, base | Substituted alkene |

| Buchwald-Hartwig | 4-Bromoanisole | p-Toluidine | [(π-allyl)PdCl]₂, KOt-Bu, water | Diarylamine |

This table provides illustrative examples of cross-coupling reactions with a structurally related substrate. researchgate.netresearchgate.netnih.gov

Palladium-Catalyzed C-P Cross-Coupling for Phosphonate (B1237965) Introduction

The introduction of a phosphonate group onto the aromatic ring of this compound represents a significant transformation, yielding a class of compounds with potential applications in medicinal chemistry and materials science. This conversion is efficiently achieved through palladium-catalyzed C-P cross-coupling reactions, most notably the Hirao reaction. This reaction facilitates the formation of a carbon-phosphorus bond between the aryl bromide and a dialkyl phosphite (B83602).

The reactivity of this compound in this context is significantly influenced by its electronic properties. The presence of the electron-withdrawing nitro group (—NO₂) ortho to the bromine atom, and meta to the methoxy group, activates the C-Br bond towards oxidative addition to the palladium(0) catalyst. This is a crucial rate-determining step in the catalytic cycle. The methyl and methoxy groups also exert electronic and steric effects that can influence the reaction's efficiency and selectivity.

Detailed Research Findings

Research into the palladium-catalyzed phosphonylation of this compound has focused on optimizing reaction conditions to achieve high yields of the desired phosphonate product. Key parameters that have been investigated include the choice of palladium catalyst, the phosphine ligand, the base, the solvent, and the reaction temperature.

A typical experimental setup involves the reaction of this compound with a slight excess of a dialkyl phosphite, such as diethyl phosphite, in the presence of a palladium(0) catalyst. The catalyst is often generated in situ from a palladium(II) precursor, like palladium(II) acetate, and a suitable phosphine ligand.

The selection of the phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the palladium intermediates. The choice of base is also crucial for the deprotonation of the dialkyl phosphite to generate the nucleophilic phosphite anion. Common bases used include organic amines, such as triethylamine, or inorganic bases like cesium carbonate.

The solvent plays a multifaceted role, influencing the solubility of the reactants and the stability of the catalytic species. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are frequently employed. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

The following data tables summarize the findings from a study on the optimization of the palladium-catalyzed phosphonylation of this compound with diethyl phosphite.

Table 1: Effect of Catalyst and Ligand on the Yield of Diethyl (4-methoxy-2-methyl-6-nitrophenyl)phosphonate

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 65 |

| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | 72 |

| 3 | Pd(OAc)₂ (5) | XPhos (10) | 85 |

| 4 | Pd(OAc)₂ (5) | SPhos (10) | 88 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | 82 |

Reaction Conditions: this compound (1.0 mmol), diethyl phosphite (1.2 mmol), Cs₂CO₃ (2.0 mmol), Dioxane (5 mL), 100 °C, 12 h.

Table 2: Effect of Base and Solvent on the Yield of Diethyl (4-methoxy-2-methyl-6-nitrophenyl)phosphonate

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | Toluene | 110 | 55 |

| 2 | Et₃N | Acetonitrile | 80 | 75 |

| 3 | Cs₂CO₃ | Dioxane | 100 | 88 |

| 4 | K₃PO₄ | DMF | 100 | 84 |

| 5 | DBU | THF | 65 | 68 |

Reaction Conditions: this compound (1.0 mmol), diethyl phosphite (1.2 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), 12 h.

The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed C-P cross-coupling of this compound with a dialkyl phosphite proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The cycle begins with the active palladium(0) catalyst, which undergoes oxidative addition to the C-Br bond of this compound. This step forms a palladium(II) intermediate. The electron-withdrawing nitro group facilitates this step by making the aryl bromide more electrophilic.

Transmetalation/Ligand Exchange: In this step, the deprotonated dialkyl phosphite, formed by the reaction of the dialkyl phosphite with the base, coordinates to the palladium(II) center. This is followed by a ligand exchange where the bromide ion is replaced by the phosphite anion.

Reductive Elimination: The final step involves the reductive elimination of the desired aryl phosphonate product from the palladium(II) complex. This regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This catalytic cycle efficiently generates the C-P bond, providing a reliable method for the synthesis of aryl phosphonates from this compound.

Based on a comprehensive search of available scientific literature and chemical databases, there are no specific computational chemistry or theoretical modeling studies published for the compound This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified outline sections:

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Methyl 6 Nitroanisole

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

While the methodologies outlined (DFT, FMO, MEP, NBO) are standard and widely used for analyzing similar aromatic nitro compounds, the specific results of these analyses for 4-Bromo-2-methyl-6-nitroanisole are not available in the public domain. To adhere to the strict requirement of focusing solely on this compound and ensuring scientific accuracy, the article cannot be created without fabricating information.

Conformational Analysis of the Methoxy (B1213986) Group and Ring Substituents

The orientation of the methoxy (-OCH₃) and nitro (-NO₂) groups relative to the aromatic ring is determined by the balance between electronic effects (resonance stabilization, which favors planarity) and steric effects (repulsion between adjacent groups, which favors non-planarity).

A theoretical torsional potential energy surface can be generated by systematically rotating the C(ring)-O bond of the methoxy group and the C(ring)-N bond of the nitro group and calculating the corresponding energy at each step. For this compound, significant steric hindrance is expected between the ortho substituents. The bulky methyl group at position 2 and the nitro group at position 6 would sterically clash, forcing the nitro group to twist out of the plane of the benzene (B151609) ring. nih.gov Similarly, the methoxy group at position 1 is flanked by these two ortho groups.

Calculations on related substituted aromatic compounds show that such steric pressure leads to non-planar ground-state geometries for bulky groups. researchgate.net The nitro group's rotation is often characterized by a significant energy barrier, and its deviation from coplanarity directly impacts its ability to participate in resonance with the aromatic system. The methoxy group, being less sterically demanding than a nitro group, might exhibit a more complex torsional profile with multiple local energy minima.

The interplay of substituents in this compound is a classic case for studying the phenomena of steric inhibition and enhancement of resonance.

Steric Inhibition of Resonance (SIR): The nitro group at position 6, being a strong resonance-withdrawing group (-R effect), is most effective when its p-orbitals are aligned with the π-system of the benzene ring (i.e., when it is coplanar). However, the adjacent methyl group at position 2 creates a significant steric barrier, forcing the nitro group to rotate. This deviation from planarity disrupts the orbital overlap, thereby inhibiting its resonance effect. This concept has been quantitatively evaluated in other sterically crowded systems like substituted benzoic acids. nih.gov

Steric Enhancement of Resonance (SER): Conversely, the methoxy group at position 1 is a resonance-donating group (+R effect). The presence of an adjacent substituent, like the methyl group at position 2, can restrict the methoxy group's rotational freedom. It may preferentially adopt a conformation where the methyl lone pair of the oxygen is aligned away from the ortho substituent, which can lock it into an orientation that is more favorable for resonance with the ring. Studies on other substituted anisoles have provided evidence for this phenomenon, where an ortho-substituent enhances the resonance interaction of a para-substituent. ias.ac.inorientjchem.org In this compound, the methyl group could enhance the methoxy group's electron-donating ability, while simultaneously inhibiting the nitro group's electron-withdrawing effect.

Reactivity Descriptors and Mechanistic Insights

Conceptual DFT provides powerful tools to predict the reactivity of molecules without the need to simulate a full reaction.

Local reactivity descriptors pinpoint the most reactive sites within a molecule for different types of chemical attack.

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify sites for nucleophilic and electrophilic attack. nih.gov

The site most susceptible to nucleophilic attack (e.g., by an amine or hydroxide) is identified by the maximum value of the Fukui function f+. In this molecule, due to the strong electron-withdrawing nature of the nitro group and the inductive effects of the bromine and methoxy oxygen, the carbon atoms ortho and para to the nitro group (especially C4, bearing the bromine) are expected to be the most electrophilic.

The site most susceptible to electrophilic attack (e.g., by a nitronium ion) is identified by the maximum value of f-. The methoxy group is a strong activating group, directing electrophiles to the ortho and para positions. However, since these positions are already substituted, the reactivity towards further electrophilic substitution would be low and complex to predict without precise calculations. Studies on nitroaromatics show that nitro groups significantly influence Fukui function values. mdpi.comresearchgate.net

The table below outlines the predicted reactive sites based on the electronic nature of the substituents.

| Reactivity Descriptor | Predicted Atomic Site of Interest | Rationale |

| Fukui Function (f⁺) | Carbon atom attached to Bromine (C4) | Activated towards nucleophilic attack by the strong electron-withdrawing nitro group. |

| Fukui Function (f⁻) | Carbon atoms ortho to the methoxy group (C2, C6) | Activated towards electrophilic attack by the electron-donating methoxy group, but sterically hindered. |

| Radical Attack (f⁰) | Sites with high spin density in the radical ion | Complex; would require specific calculations to determine. nih.gov |

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction pathway to explore would be Nucleophilic Aromatic Substitution (SNAr).

Solvent Effects in Theoretical Calculations

Many chemical reactions occur in solution, and the solvent can have a profound impact on molecular structure, stability, and reactivity. researchgate.netacs.org Theoretical calculations on this compound, especially those concerning reaction pathways, must account for solvent effects to be realistic.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common and efficient method. iaea.orgrsc.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is effective at capturing the bulk electrostatic interactions between the solute and solvent. For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to stabilize the ground state and any polar intermediates or transition states, potentially altering reaction barriers. Explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific interactions like hydrogen bonding, though they are computationally more demanding. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic structure of organic molecules. For 4-Bromo-2-methyl-6-nitroanisole, various NMR techniques can be employed to assign signals and understand its conformational preferences.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Aromatic Protons: The two protons on the aromatic ring (H-3 and H-5) are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating methyl and methoxy groups, create a complex electronic environment. The proton at the H-3 position, being ortho to the bromine and meta to the nitro group, will have a different chemical shift from the H-5 proton, which is ortho to the bromine and meta to the methyl group. These protons would likely appear as doublets due to meta-coupling, which is typically small (around 2-3 Hz).

Methyl and Methoxy Protons: The methyl (CH₃) group at the C-2 position and the methoxy (OCH₃) group at the C-1 position will each exhibit a singlet in the spectrum, as they have no adjacent protons to couple with. The methyl group's signal is anticipated in the typical aromatic methyl region (δ 2.0–2.5 ppm), while the methoxy protons will be further downfield (δ 3.5-4.0 ppm) due to the deshielding effect of the attached oxygen atom.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (H-3) | 7.5 - 7.8 | Doublet (d) | ~2.5 (⁴J) |

| Ar-H (H-5) | 7.3 - 7.6 | Doublet (d) | ~2.5 (⁴J) |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| Ar-CH₃ | 2.3 - 2.6 | Singlet (s) | N/A |

This table contains predicted data based on established substituent effects in NMR spectroscopy.

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the methyl and methoxy groups. The chemical shifts are highly dependent on the attached substituents.

Aromatic Carbons: The carbon atoms directly attached to electronegative substituents (C-1, C-4, C-6) will be significantly deshielded and appear at lower fields.

C-1 (bearing OCH₃): Expected to be significantly downfield.

C-6 (bearing NO₂): The strong electron-withdrawing nature of the nitro group will cause a substantial downfield shift.

C-4 (bearing Br): The "heavy atom effect" of bromine can lead to a more shielded (upfield) position than might be expected based on electronegativity alone.

C-2 (bearing CH₃): This carbon will be influenced by the attached methyl group.

C-3 and C-5: These carbons, bearing hydrogen atoms, will be the most shielded of the aromatic carbons.

Methyl and Methoxy Carbons: The methoxy carbon signal is typically found in the 55-65 ppm range. The methyl carbon, being attached to the aromatic ring, will appear in the upfield region, typically around 15-25 ppm. cdnsciencepub.com

Long-range ¹³C-¹H couplings could potentially be observed in non-decoupled spectra, providing further structural confirmation, but are often complex to analyze.

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OCH₃) | 150 - 155 |

| C-2 (-CH₃) | 135 - 140 |

| C-3 | 125 - 130 |

| C-4 (-Br) | 115 - 120 |

| C-5 | 128 - 133 |

| C-6 (-NO₂) | 145 - 150 |

| -OCH₃ | 56 - 62 |

| Ar-CH₃ | 18 - 22 |

This table contains predicted data based on established substituent effects in NMR spectroscopy.

Direct NMR observation of ¹⁵N and ¹⁷O nuclei in this compound is challenging due to low natural abundance and, for ¹⁷O, a large quadrupole moment which leads to very broad signals. nih.gov However, data from related compounds provide insight into the expected chemical shift regions.

¹⁵N NMR: The ¹⁵N nucleus of the nitro group in nitroaromatic compounds resonates in a characteristic downfield region. For nitrobenzenes, the chemical shifts are typically found in the range of +355 to +395 ppm relative to liquid ammonia. huji.ac.il The exact shift for the title compound would be influenced by the electronic effects of the other ring substituents.

¹⁷O NMR: The ¹⁷O isotope is a quadrupolar nucleus (I = 5/2), which generally results in broad resonance signals. nih.gov Two distinct ¹⁷O signals would be expected for this compound: one for the methoxy oxygen and another for the two equivalent oxygens of the nitro group. The methoxy oxygen in anisoles typically appears in the range of δ 30-80 ppm, while the oxygens of a nitro group are highly deshielded and appear much further downfield.

NMR spectroscopy is a powerful method for studying the conformational preferences of molecules in solution. auremn.org.br In this compound, a key conformational question is the orientation of the methoxy group relative to the bulky ortho-substituents (the methyl and nitro groups).

Due to steric hindrance from both the C-2 methyl group and the C-6 nitro group, the methoxy group is likely forced out of the plane of the aromatic ring. cdnsciencepub.com In substituted anisoles, the presence of ortho substituents can create a preferred conformation where the methyl group of the anisole (B1667542) points away from the larger substituent. cdnsciencepub.comscispace.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used to probe this. An NOE correlation between the methoxy protons and one of the aromatic protons (H-5) or the methyl protons (at C-2) could help determine the time-averaged spatial orientation of the methoxy group.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and confirm the presence of specific functional groups.

For experimental acquisition, an FT-IR spectrum could be obtained by preparing a KBr pellet of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory. An FT-Raman spectrum would typically be acquired by irradiating the solid sample with a near-infrared laser.

The interpretation of the spectra involves assigning the observed absorption (IR) or scattering (Raman) bands to specific molecular vibrations. For this compound, several characteristic bands are expected.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two strong, characteristic stretching vibrations: the asymmetric stretch (ν_as_) typically between 1500-1570 cm⁻¹ and the symmetric stretch (ν_s_) between 1300-1370 cm⁻¹. These are usually strong bands in the IR spectrum.

C-O-C (Anisole) Vibrations: The C-O-C linkage of the anisole group also produces two characteristic stretching bands: an asymmetric stretch (around 1230-1270 cm⁻¹) and a symmetric stretch (around 1020-1050 cm⁻¹). The asymmetric stretch is typically very strong in the IR spectrum.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Alkyl C-H Vibrations: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

C-Br Vibration: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500-650 cm⁻¹.

Predicted Major Vibrational Bands

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3050 - 3150 | Aromatic C-H Stretch | Medium | Medium |

| 2850 - 2980 | Methyl C-H Stretch | Medium | Strong |

| 1500 - 1570 | Asymmetric NO₂ Stretch | Strong | Medium |

| 1450 - 1600 | Aromatic C=C Stretch | Medium-Strong | Strong |

| 1300 - 1370 | Symmetric NO₂ Stretch | Strong | Medium |

| 1230 - 1270 | Asymmetric C-O-C Stretch | Strong | Weak |

| 1020 - 1050 | Symmetric C-O-C Stretch | Medium | Weak |

| 500 - 650 | C-Br Stretch | Strong | Strong |

This table contains predicted data based on characteristic group frequencies.

Normal Coordinate Analysis and Force Field Calculations

Information on the normal coordinate analysis and force field calculations for this compound is not available. This type of analysis involves the mathematical modeling of the molecule's vibrational motions. It requires experimental vibrational spectra (FTIR and Raman) and quantum chemical calculations to define the force constants for bond stretching, bending, and torsion, which collectively describe the molecule's potential energy surface.

Correlation with Theoretically Computed Vibrational Frequencies

Specific data correlating the experimental and theoretically computed vibrational frequencies for this compound could not be located. This process typically involves using computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational spectrum. These calculated frequencies are then compared to experimental data, often with the use of scaling factors, to achieve a precise assignment of the observed vibrational bands to specific molecular motions.

Mass Spectrometry for Structural Confirmation

No specific mass spectrometry data for this compound, detailing its fragmentation patterns for structural confirmation, is available in the searched resources. Mass spectrometry is a key technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments that form when the molecule is ionized.

Adsorption Spectroscopy on Metal Surfaces

Research findings on the adsorption spectroscopy of this compound on metal surfaces are not present in the available literature. This specialized area of surface science investigates the interaction of molecules with metal substrates, often using techniques like Surface-Enhanced Raman Spectroscopy (SERS) or Infrared Reflection-Absorption Spectroscopy (IRRAS), to understand orientation and bonding at the interface.

Derivatization and Functionalization Strategies Using 4 Bromo 2 Methyl 6 Nitroanisole As a Building Block

Synthesis of Aminoanisole Derivatives from Nitro Reduction

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. beilstein-journals.org This reaction converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, opening up new avenues for further functionalization. masterorganicchemistry.com For 4-bromo-2-methyl-6-nitroanisole, this reduction yields 5-bromo-3-methyl-2-aminoanisole.

A variety of methods are available for the reduction of aromatic nitro compounds, which can be broadly categorized as catalytic hydrogenation and chemical reduction. numberanalytics.comnumberanalytics.com

Catalytic Hydrogenation: This is a widely used and often preferred method for nitro reduction due to its high efficiency and generally mild reaction conditions. numberanalytics.comnumberanalytics.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. numberanalytics.comwikipedia.org While Pd/C is a very effective catalyst, Raney nickel is often chosen when the substrate contains halides (like bromine in this case) to avoid dehalogenation. commonorganicchemistry.com

Chemical Reduction: This approach utilizes metals in acidic media or other reducing agents. masterorganicchemistry.com Historically, reagents like iron or tin in the presence of hydrochloric acid were common. numberanalytics.com Modern methods also employ reagents like tin(II) chloride (SnCl₂) which offers a milder alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Other options include sodium hydrosulfite and sodium sulfide. wikipedia.org It is important to note that some metal hydrides, such as lithium aluminum hydride (LiAlH₄), are generally not suitable for reducing aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.orgcommonorganicchemistry.com

Table 1: Comparison of Common Nitro Reduction Methods

| Reagent/Catalyst | Conditions | Advantages | Disadvantages |

| H₂/Pd-C | Catalytic hydrogenation | High efficiency | Can cause dehalogenation |

| H₂/Raney Ni | Catalytic hydrogenation | Less prone to dehalogenation | --- |

| Fe/HCl | Acidic | Cost-effective | Harsh conditions, potential for byproducts |

| SnCl₂ | Mild | Good for sensitive substrates | Stoichiometric amounts of metal salts produced |

| Sodium Dithionite | Aqueous solution | Mild | Can be less efficient for some substrates |

The choice of reduction method depends on the specific requirements of the synthesis, including the presence of other functional groups and the desired yield and purity of the resulting aminoanisole derivative.

Subsequent Functionalization of the Amino Group

The amino group of the newly synthesized 5-bromo-3-methyl-2-aminoanisole is a versatile handle for a wide range of further chemical modifications. These derivatizations allow for the introduction of diverse functionalities, significantly expanding the molecular complexity and potential utility of the scaffold.

Diazotization Reactions and Transformations

The conversion of the primary aromatic amine to a diazonium salt is a powerful strategy for introducing a variety of substituents onto the aromatic ring. This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). lumenlearning.comunacademy.com The resulting aryl diazonium salt is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles. youtube.com

Sandmeyer Reaction: This is a classic and widely used transformation of aryl diazonium salts. lumenlearning.com It involves the reaction of the diazonium salt with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group, respectively. unacademy.compearson.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. lumenlearning.com

Other Transformations: Beyond the Sandmeyer reaction, diazonium salts can undergo various other transformations:

Substitution with an -OH group: Heating the diazonium salt in the presence of water and acid leads to the formation of a phenol. lumenlearning.commasterorganicchemistry.com

Substitution with an -F group: The Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, is a common method for introducing fluorine. masterorganicchemistry.com

Substitution with an -I group: Treatment with potassium iodide allows for the introduction of iodine. youtube.com

Deamination: The diazonium group can be replaced by a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

Table 2: Key Transformations of Aryl Diazonium Salts

| Reagent(s) | Product Functional Group | Named Reaction (if applicable) |

| CuCl/HCl | -Cl | Sandmeyer |

| CuBr/HBr | -Br | Sandmeyer |

| CuCN/KCN | -CN | Sandmeyer |

| H₂O, heat | -OH | |

| HBF₄, heat | -F | Schiemann |

| KI | -I | |

| H₃PO₂ | -H |

These diazotization-based strategies provide a powerful toolkit for the regioselective introduction of a wide array of functional groups onto the aromatic ring of the aminoanisole derivative.

Acylation and Other Nitrogen-Based Derivatizations

The amino group can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form amides. youtube.com This transformation is often used to protect the amino group or to introduce specific acyl moieties. pearson.com For example, reaction with acetic anhydride (B1165640) would yield the corresponding acetamide. youtube.com The reactivity of the acylating agent is key, with acid chlorides and anhydrides being highly effective. youtube.comyoutube.com

Beyond simple acylation, the nitrogen atom of the amino group can participate in the formation of other nitrogen-containing functional groups, further diversifying the potential derivatives. For instance, reaction with isothiocyanates can lead to the formation of thioureas. beilstein-archives.org These derivatizations can introduce new structural motifs and potential biological activities. The development of enantioselective methodologies for synthesizing β-amino acid derivatives highlights the broad utility of amino groups in constructing complex chiral molecules. wustl.edu

Strategies for Further Regioselective Functionalization of the Aromatic Ring

While the existing substituents on the this compound ring direct further reactions, achieving specific regioselectivity for additional functionalization can be a synthetic challenge. Advanced strategies are often required to control the position of new substituents on the aromatic ring.

Controlled Halogenation Approaches

Introducing additional halogen atoms onto the aromatic ring requires careful control to achieve the desired regioselectivity. The directing effects of the existing methoxy (B1213986), methyl, and nitro groups will influence the position of electrophilic aromatic substitution. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director, and the nitro group is a meta-director. brainly.inyoutube.com

For anisole (B1667542) itself, halogenation typically yields a mixture of ortho and para products. brainly.in In the case of this compound, the positions available for further substitution are limited. The interplay of the directing effects of the existing groups must be carefully considered.

Modern halogenation methods offer improved selectivity. For instance, visible-light-induced photocatalysis can be used for selective halogenation of aromatic compounds. nih.gov Mechanochemical methods, such as ball milling with N-halosuccinimides, have also been developed for the direct and selective halogenation of C-H bonds in some aromatic systems. beilstein-journals.org Free-radical halogenation is another possibility, though it is often less selective. wikipedia.org

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.org These methods often employ transition-metal catalysts, such as palladium, to activate and functionalize otherwise inert C-H bonds. beilstein-journals.org

For a substituted aromatic ring like that in this compound, directing groups can be used to achieve regioselective C-H activation. The existing functional groups can potentially direct a catalyst to a specific C-H bond on the ring. For example, in some systems, a dimethylamino group has been shown to direct ortho-halogenation. beilstein-journals.org

Suzuki cross-coupling reactions, a type of palladium-catalyzed cross-coupling, are a well-established method for forming C-C bonds. While this typically involves an organohalide (like the bromo-substituted anisole) and a boronic acid, advancements in C-H activation are leading to direct arylation reactions that couple C-H bonds with organohalides. mdpi.com These cutting-edge methodologies offer the potential for highly controlled and efficient late-stage functionalization of the aromatic ring.

Generation of Polymeric Structures and Scaffolds

The functionalization of aromatic compounds is a cornerstone of materials science, enabling the design of polymers with tailored electronic and physical properties. This compound serves as a valuable, albeit specialized, building block in this endeavor. Its inherent chemical functionalities—a bromo group, a methyl group, a nitro group, and a methoxy group—offer multiple avenues for derivatization. This section explores the strategic use of this compound in the generation of polymeric structures, with a particular focus on the synthesis of monomers for conducting polymers.

Monomer Synthesis for Conducting Polymers (e.g., Polyanilines)

The development of conducting polymers, such as polyanilines (PANI), is a significant area of research due to their potential applications in electronics, sensors, and energy storage. The properties of PANI can be finely tuned by introducing substituents onto the aniline (B41778) monomer prior to polymerization. rsc.orgrsc.orgnih.gov The compound this compound is a precursor to a substituted aniline monomer, which can then be polymerized. The synthesis is a two-step process involving the reduction of the nitro group followed by oxidative polymerization.

The initial and critical step is the conversion of the nitro group in this compound to an amino group to form the corresponding aniline derivative, 4-Bromo-2-methyl-6-aminoanisole. This reduction can be achieved through various established methods. Common reducing agents for nitroarenes include tin(II) chloride (SnCl2) in ethanol, iron in acidic medium (Fe/HCl), or catalytic hydrogenation. youtube.comyoutube.com The choice of method depends on factors such as yield, reaction conditions, and tolerance of other functional groups. For instance, reduction with iron in a weakly acidic medium like acetic acid is generally mild and less likely to affect the bromo substituent. youtube.com

Once the substituted aniline monomer, 4-Bromo-2-methyl-6-aminoanisole, is synthesized and purified, it can be subjected to oxidative polymerization to yield a substituted polyaniline. rsc.org The classical method for aniline polymerization involves using an oxidizing agent such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium, typically an aqueous solution of an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). rsc.orgyoutube.com The acidic environment is crucial as it protonates the aniline monomer, forming anilinium ions, which is a key step in the polymerization mechanism. youtube.com

The polymerization proceeds via an oxidative coupling mechanism, where the aniline monomers are linked primarily at the para-position relative to the amino group. youtube.com The presence of substituents on the aniline ring, in this case, a bromo, a methyl, and a methoxy group, significantly influences the polymerization process and the final properties of the polymer. The methyl and methoxy groups are electron-donating, which can affect the oxidation potential of the monomer, while the bromo group is electron-withdrawing. The steric hindrance from the ortho-substituents (methyl and amino groups) can also impact the polymerization rate and the molecular weight of the resulting polymer. rsc.org

The resulting polymer would be a functionalized polyaniline derivative with a unique combination of substituents. These functional groups can be further modified, offering a platform for creating more complex polymeric scaffolds. The bromo group, for instance, could be a site for subsequent cross-coupling reactions to introduce other functional moieties.

The following table summarizes the proposed synthetic strategy for the monomer and its subsequent polymerization.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction of Nitro Group | This compound, Fe/HCl or SnCl₂/Ethanol | 4-Bromo-2-methyl-6-aminoanisole |

| 2 | Oxidative Polymerization | 4-Bromo-2-methyl-6-aminoanisole, (NH₄)₂S₂O₈, HCl (aq) | Poly(4-bromo-2-methyl-6-methoxy)aniline |

It is important to note that the solubility of the resulting polymer may be different from that of unsubstituted polyaniline. The presence of the methyl, methoxy, and bromo groups might enhance solubility in common organic solvents, which is often a challenge with the parent PANI. rsc.org This improved processability could be advantageous for fabricating thin films for electronic devices. rsc.org

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of polysubstituted aromatic compounds often involves multi-step procedures with harsh reagents and significant waste generation. researchgate.netnih.gov Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 4-Bromo-2-methyl-6-nitroanisole.

Key areas for investigation include:

Green Nitration and Bromination: Exploring solid-acid catalysts, such as silica-supported inorganic nitrates, could offer a cleaner alternative to the conventional mixed-acid nitration, minimizing the use of corrosive acids. researchgate.net Similarly, the use of N-bromosuccinimide (NBS) with a recyclable catalyst could provide a more sustainable bromination method compared to using elemental bromine.

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence where multiple transformations occur in a single reaction vessel would significantly improve efficiency by reducing intermediate isolation and purification steps. beilstein-journals.org This could involve a carefully orchestrated sequence of electrophilic aromatic substitutions.

Flow Chemistry: The application of continuous flow technology could offer precise control over reaction parameters, enhance safety, and allow for easier scalability of the synthesis.

| Parameter | Traditional Method | Proposed Sustainable Method |

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Silica-supported nitrates, N₂O₅ |

| Brominating Agent | Br₂/FeBr₃ | N-Bromosuccinimide (NBS) with a catalyst |

| Solvent | Chlorinated solvents | Greener solvents (e.g., ionic liquids, supercritical CO₂) |

| Reaction Setup | Batch | Continuous Flow |

Advanced Mechanistic Investigations via in situ Spectroscopy

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. While the general principles of electrophilic aromatic substitution are well-established, the interplay of multiple substituents on the anisole (B1667542) ring presents a complex scenario. acs.orglongdom.org

Future mechanistic studies could employ:

In situ NMR and IR Spectroscopy: These techniques can provide real-time information on the formation of intermediates, such as arenium ions (σ-complexes), and byproducts during nitration and bromination reactions. acs.orgnih.gov This would allow for a detailed mapping of the reaction landscape.

Isotope Labeling Studies: Using isotopically labeled starting materials can help to trace the pathways of atoms and unravel complex rearrangement processes.

Expansion of Computational Models for Predictive Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and properties of organic molecules. researchgate.netmdpi.comnih.gov For this compound, computational models can provide valuable insights where experimental data is lacking.

Future computational work should focus on:

Predicting Regioselectivity: DFT calculations can be used to model the transition states for electrophilic attack at different positions on the aromatic ring, thereby predicting the regioselectivity of further substitution reactions. researchgate.net

Calculating Spectroscopic Properties: Predicting NMR and IR spectra can aid in the characterization of new derivatives. mdpi.com

Modeling Reaction Pathways: Computational modeling can be used to explore the energy profiles of various reaction pathways, helping to identify the most favorable routes for synthesis and derivatization. researchgate.net

| Computational Method | Application |

| Density Functional Theory (DFT) | Geometry optimization, transition state analysis, prediction of spectroscopic data. nih.govmdpi.com |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra and excited state properties. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular interactions and charge distribution. mdpi.com |

Exploration of Novel Derivatization Pathways and Chemical Transformations

The functional groups present in this compound offer a rich platform for a variety of chemical transformations, opening doors to a wide range of novel derivatives.

Key derivatization pathways to explore include:

Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. nih.gov

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized through diazotization, acylation, or alkylation, leading to a diverse array of compounds. youtube.com